molecular formula C10H11NO2 B177869 4-(methoxymethoxy)-1H-indole CAS No. 133416-33-8

4-(methoxymethoxy)-1H-indole

Cat. No.: B177869
CAS No.: 133416-33-8
M. Wt: 177.2 g/mol
InChI Key: OJFUZGFLXPGQOC-UHFFFAOYSA-N
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Description

4-(methoxymethoxy)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a methoxymethoxy group at the 4-position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethoxy)-1H-indole typically involves the introduction of the methoxymethoxy group onto the indole ring. One common method is the reaction of 4-hydroxyindole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(methoxymethoxy)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(methoxymethoxy)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are studied for their roles in biological processes, including cell signaling and enzyme inhibition.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(methoxymethoxy)-1H-indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity compared to other indole derivatives. This functional group can also influence the compound’s biological activity, making it a valuable target for research and development .

Properties

IUPAC Name

4-(methoxymethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-7-13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFUZGFLXPGQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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